molecular formula C9H7N B1266556 3-Ethenylbenzonitrile CAS No. 5338-96-5

3-Ethenylbenzonitrile

Cat. No.: B1266556
CAS No.: 5338-96-5
M. Wt: 129.16 g/mol
InChI Key: FDIHXBYYQCPWDX-UHFFFAOYSA-N
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Description

3-Ethenylbenzonitrile: is an organic compound with the molecular formula C9H7N 3-vinylbenzonitrile . This compound is characterized by the presence of a nitrile group (-CN) attached to a benzene ring, which is further substituted with an ethenyl group (-CH=CH2) at the meta position. It is a colorless to pale yellow liquid with a faint aromatic odor. This compound is primarily used as a monomer in copolymerization reactions and has applications in various fields including organic synthesis and material science .

Scientific Research Applications

Organometallic Complexes and Catalytic Activity

The complex formation of 3-ethenylbenzonitrile derivatives in organometallic chemistry and their catalytic applications have been studied. For instance, the palladium complexes with nucleophilic carbene ligands show moderate catalytic activity for coupling reactions and exhibit potential in copolymerization processes (Tsoureas, et al., 2003).

Electrochromic Materials

Studies on polymers containing this compound structures have revealed their promising electrochromic properties. The materials exhibit multi-electrochromic behavior, significant color changes, high contrast ratio, and rapid switching times, making them suitable for electrochromic devices (Yang, et al., 2014).

Gas Sensing

This compound derivatives have been utilized in gas sensing applications. Specifically, ethynylated-thiourea derivatives incorporating this compound show significant response towards CO2 gas, demonstrating potential as resistive-type sensors for environmental monitoring (Daud, et al., 2019).

Biological Evaluation

Certain derivatives of this compound have been used as starting materials for synthesizing biologically active compounds. For instance, the synthesis and biological evaluation of a Cr(III) complex containing 2-aminobenzonitrile indicate moderate activity against certain bacteria and fungi, as well as antioxidant properties (Govindharaju, et al., 2019).

Photophysical Properties

Studies on the photophysical properties of this compound derivatives have contributed to understanding their potential in various applications. For example, the exploration of substituted 3-aminoindazoles from 2-bromobenzonitriles has provided insights into efficient synthesis methods and potential applications in photophysical domains (Lefebvre, et al., 2010).

Corrosion Inhibition

Investigations into the adsorption behavior and inhibition mechanism of aminobenzonitrile derivatives, including this compound, have provided valuable information on their effectiveness as corrosion inhibitors. Quantum chemical calculations and molecular dynamics simulations have elucidated their interaction with metal surfaces, paving the way for their use in protecting materials against corrosion (Saha & Banerjee, 2015).

Safety and Hazards

The safety information for 3-Ethenylbenzonitrile indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenylbenzonitrile can be achieved through several methods:

  • Dehydration of 3-Vinylbenzamide: : This method involves the dehydration of 3-vinylbenzamide using phosphorus pentoxide (P2O5) as a dehydrating agent. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the nitrile group.

  • Ammoxidation of 3-Vinyltoluene: : In this process, 3-vinyltoluene is reacted with ammonia and oxygen (or air) at high temperatures (400-450°C) in the presence of a catalyst. This method is advantageous for industrial-scale production due to its efficiency and high yield.

  • Dehydration of 3-Vinylbenzaldoxime: : This method involves the formation of 3-vinylbenzaldoxime from 3-vinylbenzaldehyde and hydroxylamine hydrochloride, followed by dehydration to yield this compound. The reaction can be catalyzed by acids or carried out under basic conditions .

Industrial Production Methods

Industrial production of this compound typically employs the ammoxidation method due to its scalability and cost-effectiveness

Properties

IUPAC Name

3-ethenylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N/c1-2-8-4-3-5-9(6-8)7-10/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIHXBYYQCPWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00968030
Record name 3-Ethenylbenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5338-96-5
Record name NSC3446
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Record name 3-Ethenylbenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethenylbenzonitrile
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Synthesis routes and methods

Procedure details

To a stirred suspension of methyltriphenylphosphonium bromide (75 g, 209.71 mmol) in dry THF (750 mL) at 0° C. under nitrogen was added dropwise n-BuLi (83 mL, 2.5 M in hexanes, 207.50 mmol). The mixture was warmed to room temperature. 3-Cyanobenzaldehyde (25 g, 190.65 mmol) was added as a solid in 5 g batches, and the mixture was stirred at room temperature overnight. The reaction was quenched in water, and the solvent was removed under vacuum. The residue was dissolved in the minimal amount of THF, and triphenylphosphine oxide was precipitated using ether. The solid was filtered through diatomaceous earth, and the filtrate was concentrated. Distillation by Kugelrhor at 90° C./33 Pa (0.25 mm Hg) gave the product as a colorless oil (15.5 g, 62%).
Quantity
83 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
75 g
Type
catalyst
Reaction Step Three
Name
Quantity
750 mL
Type
solvent
Reaction Step Three
Yield
62%

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